4-[5-[2-(1-Phenyl-ethylamino)-pyrimidin-4-YL]-1-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-YL]-piperidine
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Overview
Description
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine is a complex organic compound belonging to the class of phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its intricate structure, which includes a trifluoromethylphenyl group, a pyrimidinyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and imidazolyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), where the compound acts as an inhibitor . This interaction disrupts the signaling pathways involved in cellular responses to stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share structural similarities with pyrimidinylimidazoles and are known for their specificity in inhibiting p38 MAP kinase.
Pyridol-pyrimidines: Another class of compounds with similar inhibitory properties on p38 MAP kinase.
Uniqueness
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine is unique due to its specific trifluoromethylphenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C28H29F3N6 |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H29F3N6/c1-18(19-7-4-3-5-8-19)34-27-33-16-13-23(35-27)25-24(21-9-6-10-22(17-21)28(29,30)31)36-26(37(25)2)20-11-14-32-15-12-20/h3-10,13,16-18,20,32H,11-12,14-15H2,1-2H3,(H,33,34,35)/t18-/m0/s1 |
InChI Key |
QICPQLFMWYQJGX-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=N2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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